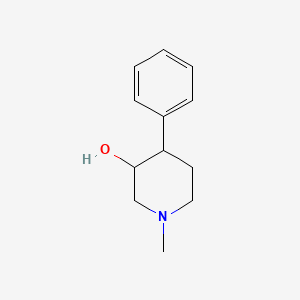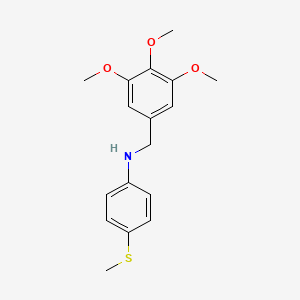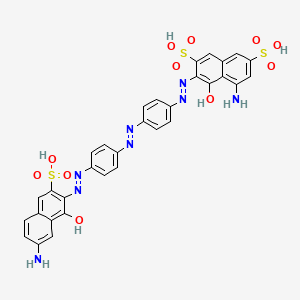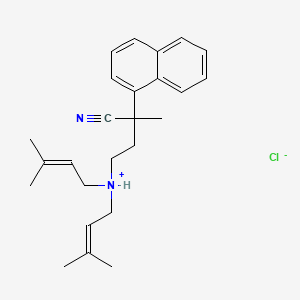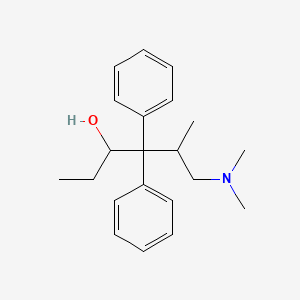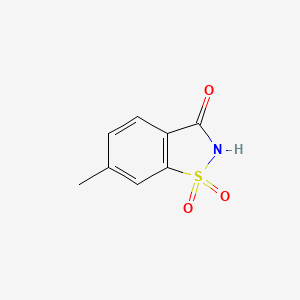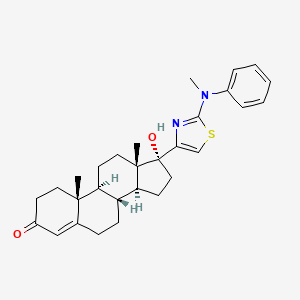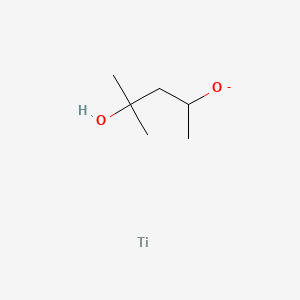
Titanium(4+) 2-methylpentane-2,4-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is a chemical compound that combines the properties of 2,4-pentanediol and titanium. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt typically involves the reaction of 2,4-pentanediol with a titanium(4+) source. One common method is the reaction of 2,4-pentanediol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2,4-Pentanediol+TiCl4→2,4-Pentanediol, 2-methyl-, titanium(4+) salt+HCl
Industrial Production Methods
In industrial settings, the production of 2,4-pentanediol, 2-methyl-, titanium(4+) salt involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanediol, 2-methyl-, titanium(4+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other titanium-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,4-pentanediol, 2-methyl-, titanium(4+) salt include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 2,4-pentanediol, 2-methyl-, titanium(4+) salt depend on the specific reaction conditions. For example, oxidation reactions may produce titanium dioxide (TiO2) and other oxidized species, while reduction reactions may yield titanium(3+) compounds.
Aplicaciones Científicas De Investigación
2,4-Pentanediol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism by which 2,4-pentanediol, 2-methyl-, titanium(4+) salt exerts its effects involves its interaction with molecular targets and pathways. The titanium(4+) ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability allows the compound to participate in catalytic processes and other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanediol: A related compound with similar chemical properties but without the titanium component.
Titanium Tetrachloride (TiCl4): A precursor used in the synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt.
Hexylene Glycol: Another diol with similar structural features but different reactivity.
Uniqueness
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is unique due to its combination of diol and titanium properties. This combination imparts distinct reactivity and stability, making it valuable in applications where both organic and inorganic characteristics are desired.
Propiedades
Número CAS |
41994-80-3 |
|---|---|
Fórmula molecular |
C6H13O2Ti- |
Peso molecular |
165.03 g/mol |
Nombre IUPAC |
4-hydroxy-4-methylpentan-2-olate;titanium |
InChI |
InChI=1S/C6H13O2.Ti/c1-5(7)4-6(2,3)8;/h5,8H,4H2,1-3H3;/q-1; |
Clave InChI |
METRUZNSUFTBGE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)O)[O-].[Ti] |
Números CAS relacionados |
107-41-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


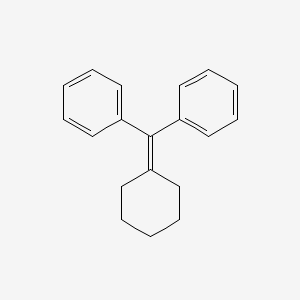
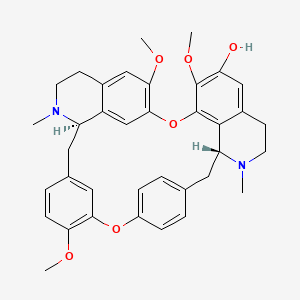
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
